

Methyl Nitroacetate: A Comprehensive Technical Guide on its Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitroacetate*

Cat. No.: *B1208598*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and spectral properties of methyl **nitroacetate**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data are summarized in clear, accessible tables, and detailed experimental methodologies for key analytical techniques are provided.

Core Physical Properties

Methyl **nitroacetate** is a colorless to light yellow, light-sensitive liquid.^{[1][2][3]} It is miscible with ethanol, ether, and most organic solvents.^{[1][2]} For safe handling and storage, it should be kept in a dark place and sealed in a dry, room-temperature environment.^{[1][2]} Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	2483-57-0
Molecular Formula	C ₃ H ₅ NO ₄
Molecular Weight	119.08 g/mol
Appearance	Colorless to light yellow clear liquid
Density	1.294 g/mL at 25 °C
Boiling Point	195-198 °C
Refractive Index	n _{20/D} 1.425 - 1.4260
Flash Point	105 °C (221 °F)
pKa (Predicted)	5.73 ± 0.29
Solubility	Miscible with ethanol, ether, and most organic solvents

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Spectroscopic Profile

The structural elucidation and characterization of methyl **nitroacetate** are critically supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of methyl **nitroacetate** is characterized by two singlets, corresponding to the two distinct proton environments in the molecule.[\[7\]](#)

- δ 5.20 ppm (s, 2H): This signal corresponds to the two protons of the methylene group (CH₂) alpha to both the nitro group and the carbonyl group.
- δ 3.83 ppm (s, 3H): This signal is assigned to the three equivalent protons of the methyl ester group (OCH₃).[\[7\]](#)

¹³C NMR Spectrum: The carbon-13 NMR spectrum of methyl **nitroacetate** is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. Based on available data, the spectrum was recorded in methylene chloride (CH₂Cl₂).^[8] The expected chemical shift regions are:

- Carbonyl Carbon (C=O): Typically observed in the range of 160-180 ppm.
- Alpha-Carbon (CH₂): The carbon attached to the electron-withdrawing nitro and carbonyl groups is expected to be significantly downfield, likely in the 70-90 ppm range.
- Methoxy Carbon (OCH₃): This carbon is expected to appear in the typical range for methoxy groups, around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of methyl **nitroacetate** provides key information about its functional groups. The spectrum, when taken as a neat liquid, shows strong absorption bands characteristic of the carbonyl group of the ester and the nitro group.^[7]

- 1776 cm⁻¹ and 1760 cm⁻¹: These strong absorptions are attributed to the C=O stretching vibration of the ester functional group.^[7]
- ~1550 cm⁻¹ (asymmetric) and ~1370 cm⁻¹ (symmetric): These are the expected regions for the N-O stretching vibrations of the nitro group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl **nitroacetate** would be expected to show a molecular ion peak (M⁺) at m/z = 119, corresponding to the molecular weight of the compound.^[9] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) to give a fragment at m/z = 88, and the loss of the nitro group (-NO₂, 46 mass units) resulting in a fragment at m/z = 73.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of methyl **nitroacetate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or methylene chloride-d₂, CD_2Cl_2) in a standard 5 mm NMR tube.[5][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field. For ^{13}C NMR, ensure broadband proton decoupling is enabled to simplify the spectrum to single lines for each carbon.[10]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.[11] A relaxation delay may be necessary to ensure accurate integration, although this is less critical for routine identification.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like methyl **nitroacetate**, the spectrum can be obtained using either a thin film method with salt plates or with an Attenuated Total Reflectance (ATR) accessory.[1][12]

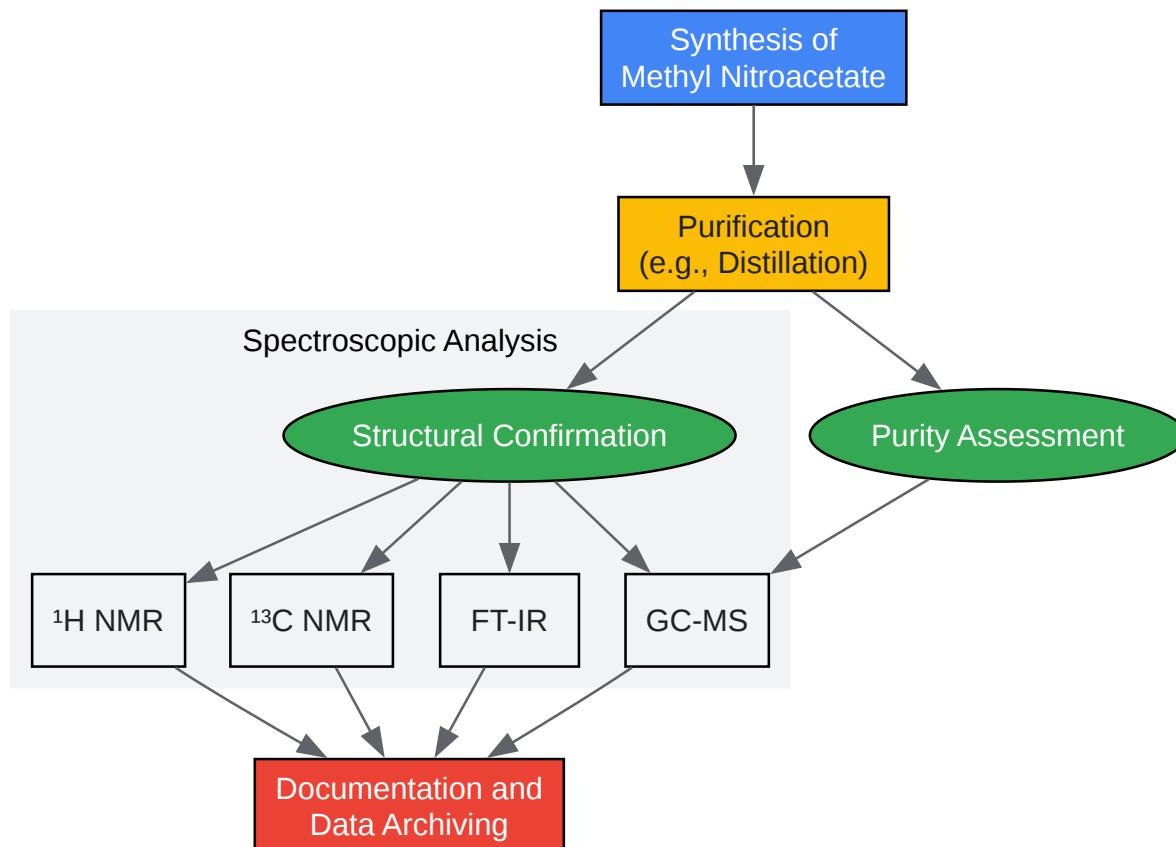
Thin Film Method:

- Sample Preparation: Place a drop of neat methyl **nitroacetate** on a clean, dry salt plate (e.g., NaCl or KBr).[12]
- Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between them.

- Data Acquisition: Mount the plates in the spectrometer's sample holder. First, run a background spectrum with the empty beam path. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.[2]

ATR Method:

- Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Background Scan: With the clean, empty crystal, perform a background scan.
- Sample Application: Place a small drop of methyl **nitroacetate** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. The software will process the data against the background to produce the final spectrum.[13]


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of methyl **nitroacetate** (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[3][14]
- Instrument Setup:
 - GC: Use a suitable capillary column (e.g., a non-polar DB-5 or similar). Set up a temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).[15] The injector temperature should be high enough to ensure complete vaporization (e.g., 250 °C).
 - MS: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode, typically at 70 eV.[16]
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
- Data Analysis: Identify the peak corresponding to methyl **nitroacetate** in the TIC. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment

ions.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of methyl **nitroacetate**, ensuring its identity and purity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Structure elucidation of uniformly ¹³C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 4-nitrobenzoate(619-50-1) ¹³C NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Methyl Nitroacetate: A Comprehensive Technical Guide on its Physicochemical and Spectroscopic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208598#methyl-nitroacetate-physical-properties-and-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com